molecular formula C12H10BrNO B13204652 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile

6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile

Cat. No.: B13204652
M. Wt: 264.12 g/mol
InChI Key: KADYSIZRATXSBG-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile: is a complex organic compound characterized by its unique spiro structure, which includes a naphthalene ring fused with an oxirane ring and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile typically involves multi-step organic reactions One common method includes the bromination of a naphthalene derivative followed by cyclization to form the spiro-oxirane structure

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and oxirane sites.

    Reduction: Reduction reactions may target the carbonitrile group, converting it to an amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products:

    Oxidation: Products may include brominated naphthoquinones or epoxides.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include azides or thioethers.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various organic reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The carbonitrile group may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,3’-oxazolidine]-5’-one
  • N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide

Comparison:

  • 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile is unique due to its spiro-oxirane structure, which imparts distinct reactivity and potential biological activity.
  • 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,3’-oxazolidine]-5’-one has a similar spiro structure but with an oxazolidine ring, leading to different chemical properties and reactivity.
  • N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide features a thiadiazine ring, which provides unique catalytic properties not found in the oxirane-containing compound.

This detailed article provides a comprehensive overview of 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

7-bromospiro[2,4-dihydro-1H-naphthalene-3,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C12H10BrNO/c13-10-2-1-9-6-12(11(7-14)15-12)4-3-8(9)5-10/h1-2,5,11H,3-4,6H2

InChI Key

KADYSIZRATXSBG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=C1C=C(C=C3)Br)C(O2)C#N

Origin of Product

United States

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